molecular formula C8H11NO3 B13963633 Acryloyl-l-proline

Acryloyl-l-proline

Cat. No.: B13963633
M. Wt: 169.18 g/mol
InChI Key: UTDSSTFBUGDVAI-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acryloyl-l-proline is a compound that combines the structural features of acryloyl and l-proline. It is known for its unique properties and applications in various fields, including polymer chemistry and biomedical research. The compound is characterized by the presence of an acryloyl group attached to the l-proline molecule, which imparts specific reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acryloyl-l-proline can be synthesized through the reaction of acryloyl chloride with l-proline in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane. The process involves the formation of an amide bond between the acryloyl group and the amino group of l-proline .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to ensure efficient and controlled reactions. These processes involve the use of tubular reactors where the reactants are continuously fed, and the product is continuously removed, minimizing side reactions and improving yield .

Chemical Reactions Analysis

Types of Reactions: Acryloyl-l-proline undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form hydrogels and other polymeric materials.

    Substitution Reactions: The acryloyl group can participate in nucleophilic substitution reactions.

    Addition Reactions: The double bond in the acryloyl group can undergo addition reactions with various nucleophiles.

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals or UV light.

    Substitution Reactions: Typically involve nucleophiles like amines or thiols.

    Addition Reactions: Can be catalyzed by acids or bases.

Major Products:

Mechanism of Action

The mechanism of action of acryloyl-l-proline in its applications involves its ability to form polymers and interact with biological molecules. In drug delivery systems, the compound’s thermoresponsive and pH-responsive properties allow it to release drugs in a controlled manner. The molecular targets and pathways involved include interactions with cellular membranes and proteins, facilitating targeted delivery and release of therapeutic agents .

Comparison with Similar Compounds

    Acryloyl-l-proline methyl ester: Similar in structure but with a methyl ester group.

    N-acryloyl-l-proline: Another derivative with slight structural variations.

Uniqueness: this compound stands out due to its specific combination of acryloyl and l-proline, which imparts unique reactivity and functionality. Its ability to form responsive polymers makes it particularly valuable in biomedical and material science applications .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

(2S)-1-prop-2-enoylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H11NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h2,6H,1,3-5H2,(H,11,12)/t6-/m0/s1

InChI Key

UTDSSTFBUGDVAI-LURJTMIESA-N

Isomeric SMILES

C=CC(=O)N1CCC[C@H]1C(=O)O

Canonical SMILES

C=CC(=O)N1CCCC1C(=O)O

Origin of Product

United States

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